molecular formula C18H21N3O2S3 B292709 ethyl 3,5-bis(prop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-11-carboxylate

ethyl 3,5-bis(prop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-11-carboxylate

Cat. No.: B292709
M. Wt: 407.6 g/mol
InChI Key: WHVFBUXWJJSNTI-UHFFFAOYSA-N
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Description

Ethyl 2,4-bis(allylsulfanyl)-5,8-dihydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(6H)-carboxylate is a complex organic compound featuring a unique fusion of pyrido, thieno, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4-bis(allylsulfanyl)-5,8-dihydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(6H)-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a formyl or acylating agent under acidic or basic conditions.

    Introduction of Allylsulfanyl Groups: The allylsulfanyl groups can be introduced via nucleophilic substitution reactions, where allyl thiolates react with halogenated intermediates.

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-bis(allylsulfanyl)-5,8-dihydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(6H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The allylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the allylsulfanyl groups or to reduce the pyrimidine ring using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allylsulfanyl positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-allylated products, reduced pyrimidine derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are explored for their potential biological activities, including antimicrobial and anticancer properties. The presence of the pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine core is of particular interest due to its structural similarity to biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure allows for interactions with various biological targets, making it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or catalytic activity, due to its unique electronic structure.

Mechanism of Action

The mechanism by which ethyl 2,4-bis(allylsulfanyl)-5,8-dihydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(6H)-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,4-bis(allylsulfanyl)-5,8-dihydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(6H)-carboxylate is unique due to its fused ring system, which combines pyrido, thieno, and pyrimidine rings. This structure provides a distinct electronic configuration and reactivity profile compared to similar compounds. The presence of allylsulfanyl groups further enhances its chemical versatility, allowing for a wide range of chemical modifications and applications.

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields, offering potential advancements in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C18H21N3O2S3

Molecular Weight

407.6 g/mol

IUPAC Name

ethyl 3,5-bis(prop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-11-carboxylate

InChI

InChI=1S/C18H21N3O2S3/c1-4-9-24-15-14-12-7-8-21(18(22)23-6-3)11-13(12)26-16(14)20-17(19-15)25-10-5-2/h4-5H,1-2,6-11H2,3H3

InChI Key

WHVFBUXWJJSNTI-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCC2=C(C1)SC3=C2C(=NC(=N3)SCC=C)SCC=C

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC3=C2C(=NC(=N3)SCC=C)SCC=C

Origin of Product

United States

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